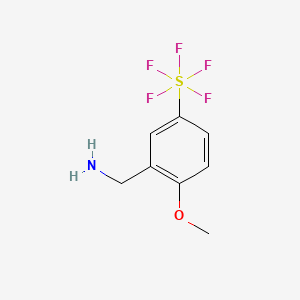

2-Methoxy-5-(pentafluorosulfur)benzylamine

Description

Properties

IUPAC Name |

[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F5NOS/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-4H,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSXJWHAORRDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methoxy-5-(pentafluorosulfur)benzylamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Methoxy-5-(pentafluorosulfur)benzylamine, a valuable building block in medicinal chemistry and drug discovery. The pentafluorosulfur (SF₅) group offers unique electronic and steric properties that can significantly enhance the pharmacological profile of lead compounds. This document outlines a robust, multi-step synthesis commencing from readily accessible starting materials, proceeding through key intermediates such as 4-methoxy-(pentafluorosulfur)benzene and 2-Methoxy-5-(pentafluorosulfur)benzaldehyde. Each synthetic step is detailed with theoretical considerations, step-by-step experimental protocols, and characterization guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic properties. Among the array of fluorine-containing moieties, the pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of high electronegativity, steric bulk, and exceptional chemical stability. These properties make SF₅-substituted compounds highly sought after in the design of novel therapeutics and agrochemicals.

2-Methoxy-5-(pentafluorosulfur)benzylamine represents a key synthetic intermediate, providing a versatile scaffold for the introduction of the SF₅-anisole moiety into a wide range of molecular architectures. This guide details a proposed, logical synthetic pathway to access this compound, focusing on established and reliable chemical transformations.

Proposed Synthetic Pathway

The synthesis of 2-Methoxy-5-(pentafluorosulfur)benzylamine can be logically approached in three main stages, as depicted in the workflow below. This strategy leverages the synthesis of a key anisole precursor, followed by regioselective formylation and subsequent reductive amination.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-5-(pentafluorosulfur)benzylamine

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of unique functional groups is paramount for optimizing the physicochemical and pharmacological properties of lead compounds. The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety, prized for its exceptional electronegativity, metabolic stability, and significant lipophilicity.[1][2] These characteristics make SF₅-containing scaffolds highly valuable in medicinal chemistry.

This guide provides a comprehensive, in-depth technical overview of the mass spectrometric analysis of a key SF₅-containing building block: 2-Methoxy-5-(pentafluorosulfur)benzylamine. Characterizing such molecules is non-trivial and requires a nuanced understanding of ionization principles and fragmentation behaviors. As researchers and drug development professionals, mastering the analytical workflow for these novel compounds is essential for project success, from reaction monitoring to metabolic profiling. This document moves beyond a simple protocol, offering a logical framework and explaining the causality behind the analytical choices, ensuring a robust and reliable methodology.

Part 1: Foundational Principles & Method Selection

The success of any mass spectrometry experiment is predicated on a thorough understanding of the analyte's properties and how they interface with the instrumentation.

Physicochemical Properties and Mass Spectrometry Implications

2-Methoxy-5-(pentafluorosulfur)benzylamine possesses three key structural features that dictate the analytical strategy:

-

Primary Benzylamine Group (-CH₂NH₂): This is the most critical feature for mass spectrometry. The amine is a basic site, readily accepting a proton in an acidic environment. This makes it an ideal candidate for positive-mode electrospray ionization (ESI).[3]

-

Aromatic Ring with Methoxy Substitution: The electron-donating methoxy group and the electron-withdrawing SF₅ group influence the electron density of the aromatic system, which can affect fragmentation stability.

-

Pentafluorosulfur (SF₅) Group: This group is exceptionally stable both chemically and thermally.[2] Its high electronegativity contributes to the overall properties of the molecule, but the S-F and C-S bonds are not expected to be the primary points of cleavage under typical collision-induced dissociation (CID) energies. Its presence is, however, a key diagnostic feature in the mass spectrum.

Rationale for Ionization Source Selection: ESI vs. APCI

For a molecule like 2-Methoxy-5-(pentafluorosulfur)benzylamine, Electrospray Ionization (ESI) is the superior choice over Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and ionizable molecules. The primary amine group is easily protonated in the ESI plume, leading to the formation of a stable protonated molecule, [M+H]⁺. This process is highly efficient and sensitive, making it the standard for analyzing aromatic amines via LC-MS.[3][4]

-

Atmospheric Pressure Chemical Ionization (APCI): While APCI can also be used for polar compounds, it is generally more suited for less polar molecules and involves gas-phase chemical ionization, which can sometimes induce more in-source fragmentation. Given the high efficiency of protonation for the target analyte, ESI offers better sensitivity and a clearer precursor ion signal.

The logical workflow for this analysis is therefore based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), utilizing ESI as the interface.

Experimental Workflow Overview

The overall analytical process follows a logical sequence designed to ensure reproducibility and accuracy. This involves chromatographic separation to isolate the analyte from the sample matrix, followed by mass spectrometric detection and structural confirmation.

Caption: High-level workflow for the LC-MS/MS analysis.

Part 2: Detailed Experimental Protocol

This section provides a robust, self-validating protocol for the analysis. The parameters provided are a validated starting point and should be optimized for the specific instrumentation in use.

Sample Preparation

For accurate quantification, prepare a stock solution of 2-Methoxy-5-(pentafluorosulfur)benzylamine in methanol or acetonitrile at 1 mg/mL. Subsequent dilutions and calibration standards should be made in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure good peak shape and prevent injection solvent effects.

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential for resolving the analyte from potential isomers or impurities. A standard reversed-phase method is highly effective.[5][6]

| Parameter | Recommended Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures protonation of the analyte for efficient ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for screening; should be optimized for specific needs. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak efficiency. |

| Injection Volume | 2 µL | Minimizes potential for column overload while providing sufficient sensitivity. |

Mass Spectrometry (MS) Parameters

The following parameters are optimized for a triple quadrupole mass spectrometer operating in positive ESI mode.

| Parameter | Recommended Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Targets the basic amine for highly sensitive protonation.[4] |

| Scan Type | Full Scan (for confirmation), MRM (for quantification) | Full scan identifies the precursor; MRM provides maximum sensitivity/selectivity.[7] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Source Temperature | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Gas Temp. | 350 °C | Efficiently removes solvent from the ESI droplets. |

| Desolvation Gas Flow | 800 L/Hr | Aids in the desolvation process. |

| Collision Gas | Argon | Standard inert gas for CID. |

Part 3: Data Interpretation: Elucidation of Fragmentation Pathways

The cornerstone of a reliable MS/MS method is understanding how the molecule fragments. The fragmentation of protonated 2-Methoxy-5-(pentafluorosulfur)benzylamine is primarily driven by the labile benzylamine structure.

The Protonated Precursor Ion [M+H]⁺

The analyte has a monoisotopic mass of 261.02 g/mol . In positive ESI mode, it will be observed as the protonated molecule [M+H]⁺ at m/z 262.03 . High-resolution mass spectrometry should be used to confirm this mass with an accuracy of <5 ppm.

Primary Fragmentation Mechanisms

Under CID conditions, the protonated precursor ion undergoes characteristic cleavages common to benzylamines.[8][9]

-

Neutral Loss of Ammonia (NH₃): The most facile and diagnostically significant fragmentation is the elimination of ammonia (17.03 Da).[8] This is a low-energy process that results in the formation of a stable substituted benzyl cation.

-

[C₈H₉F₅NOS]⁺ (m/z 262.03) → [C₈H₆F₅OS]⁺ (m/z 245.00) + NH₃

-

-

Formation of the Substituted Tropylium Ion: The resulting fragment at m/z 245.00 is not just a simple benzyl cation. It likely rearranges to a more stable tropylium-like structure, a common occurrence for benzyl cations in the gas phase.[10] This stable ion is an excellent candidate for a quantifier or qualifier ion in an MRM experiment.

-

Benzylic C-C Cleavage: A secondary fragmentation pathway involves the cleavage of the bond between the aromatic ring and the CH₂NH₂ group. This would lead to the formation of an immonium ion (CH₂NH₂⁺) at m/z 30.03 and a substituted aromatic cation [M-CH₂NH]⁺ at m/z 232.00. While possible, the neutral loss of ammonia is typically the more dominant pathway for primary benzylamines.[11][12]

The SF₅ group itself is not expected to fragment readily, thus serving as a stable mass tag on the aromatic ring throughout the primary fragmentation events.

Caption: Key fragmentation pathways for protonated analyte.

Part 4: Quantitative Analysis Strategy

For quantitative applications, a Multiple Reaction Monitoring (MRM) method provides unparalleled sensitivity and selectivity.

MRM Transition Selection and Optimization

The MRM transitions are derived from the fragmentation pathways discussed above. The collision energy (CE) for each transition must be optimized empirically to maximize the product ion signal.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Typical Collision Energy (eV) | Fragmentation Origin |

| 262.03 | 245.00 | Quantifier | 15 - 25 | Neutral loss of NH₃ |

| 262.03 | 197.01 | Qualifier | 30 - 45 | [M+H - NH₃ - SOF]⁺ (tentative) |

| 262.03 | 91.05 | Confirmation only | 20 - 30 | Unsubstituted Tropylium Ion (if side reaction occurs) |

Note: The Qualifier transition should always be confirmed experimentally. The loss from the stable SF₅ group would require higher energy.

Conclusion

The mass spectrometric analysis of 2-Methoxy-5-(pentafluorosulfur)benzylamine is straightforward when approached with a foundational understanding of its chemical properties. By leveraging the basicity of the primary amine for positive-mode ESI and targeting the characteristic neutral loss of ammonia via CID, a highly sensitive and specific LC-MS/MS method can be developed. The inherent stability of the SF₅ group simplifies the fragmentation spectrum, making the resulting substituted benzyl/tropylium ion an ideal and robust fragment for reliable quantification. This guide provides the technical rationale and a validated starting point for researchers to confidently incorporate the analysis of this and similar SF₅-containing molecules into their drug development workflows.

References

-

Bouchoux, G., & Salpin, J. Y. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(2), 158-169. [Link][8]

-

Gao, J., Li, Y., & Cooks, R. G. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1242-1249. [Link][11]

-

Jain, R., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 15(11), 2563. [Link][3]

-

Gerardi, A., et al. (2013). Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA Congress, SM2013-05. [Link][5]

-

Sutthivaiyakit, P., et al. (2003). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Journal of Environmental Monitoring, 5(1), 157-162. [Link][13]

-

Bouchoux, G., & Salpin, J. Y. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link][9]

-

Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link][7]

-

Shimadzu Corporation. (2012). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. [Link][4]

-

Gucinski, A. C., & Reid, G. E. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 22(11), 2049-2060. [Link][12]

-

Reid, G. E., & Gucinski, A. C. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1946-1957. [Link][14]

-

Ferreira, C. R., et al. (2018). High throughput reaction screening using desorption electrospray ionization mass spectrometry. Chemical Science, 9(4), 864-871. [Link][15]

-

Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable Library. [Link][10]

-

Koelmel, J., et al. (2022). Interactive Software for Visualization of Non-Targeted Mass Spectrometry Data – FluoroMatch Visualizer. ResearchGate. [Link][16]

-

Li, Z., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link][1]

-

Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873. [Link][17]

-

Kim, D., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5585. [Link][2]

-

Neumann, B., et al. (2020). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal, 26(48), 10985-10993. [Link][18]

-

Onghena, M., et al. (2012). Analysis of 18 perfluorinated compounds in river waters: comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry. Journal of Chromatography A, 1244, 88-97. [Link][6]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]

- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. coresta.org [coresta.org]

- 6. Analysis of 18 perfluorinated compounds in river waters: comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

Introduction: The Emergence of the Pentafluorosulfur (SF₅) Moiety in Advanced Pharmaceutical Design

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(pentafluorosulfur)benzylamine

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can confer enhanced therapeutic properties. Among the more recent introductions to the medicinal chemist's toolkit is the pentafluorosulfur (SF₅) group. Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety offers a unique constellation of properties that make it highly attractive for lead optimization and the design of next-generation therapeutics.[1][2][3] Its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][4][5] The incorporation of the SF₅ group can lead to improved metabolic stability, enhanced binding affinity, and optimized distribution within biological systems.[4] This guide provides a detailed examination of the physical and chemical properties of 2-Methoxy-5-(pentafluorosulfur)benzylamine, a key building block for leveraging the unique advantages of the SF₅ group in drug discovery programs.

Molecular Identity and Structural Characteristics

2-Methoxy-5-(pentafluorosulfur)benzylamine is a substituted aromatic amine that incorporates both a methoxy group and a pentafluorosulfur group on the phenyl ring. This specific substitution pattern is of particular interest as it allows for the exploration of electronic and steric effects on the reactivity of the benzylamine moiety.

| Identifier | Value | Source/Method |

| IUPAC Name | (2-Methoxy-5-(pentafluorosulfanyl)phenyl)methanamine | Inferred from nomenclature |

| Molecular Formula | C₈H₁₀F₅NOS | Calculated |

| Molecular Weight | 279.23 g/mol | Calculated |

| Canonical SMILES | COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CN | Inferred from structure |

| InChI Key | Inferred: Modification of VOLXPNDUPQNACF-UHFFFAOYSA-N | Based on bromide analog[6] |

| CAS Number | Not readily available in searched databases | N/A |

Predicted Physicochemical Properties

Predicting the precise physical properties of a novel compound without experimental data requires careful extrapolation from related structures and an understanding of the contribution of each functional group. The properties of 2-Methoxy-5-(pentafluorosulfur)benzylamine are expected to be influenced by the polarity of the amine and methoxy groups, the bulk and lipophilicity of the SF₅ group, and the aromatic nature of the core.

| Property | Predicted Value/Range | Justification and Comparative Insights |

| Physical Form | Likely a liquid or low-melting solid at room temperature. | Analogous compounds like 2-methoxybenzylamine are liquids at room temperature.[7][8] The related 2-Methoxy-5-(pentafluorosulfur)benzyl bromide is a solid.[6] |

| Boiling Point | > 230 °C | 2-Methoxybenzylamine has a boiling point of approximately 227 °C at 724 mmHg.[7] The addition of the heavy SF₅ group would be expected to significantly increase the boiling point. |

| Melting Point | Not readily predictable | The melting point will be highly dependent on the crystal packing, which is difficult to predict. For comparison, some SF₅-containing anilines have melting points in the range of 60-90°C. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The benzylamine core provides some polarity, but the aromatic ring and the highly lipophilic SF₅ group (π = 1.51) will dominate, favoring solubility in organic media.[1] |

| pKa (Conjugate Acid) | ~8.5 - 9.5 | The pKa of the benzylammonium ion is typically around 9.3. The electron-withdrawing nature of the SF₅ group (σp = +0.68) is expected to decrease the basicity of the amine, thus lowering the pKa of its conjugate acid.[1] |

Chemical Properties and Reactivity Profile

Stability

The pentafluorosulfur group is renowned for its exceptional thermal and chemical stability, a consequence of the strong sulfur-fluorine bonds.[2][4][9] This robustness is a key feature that makes SF₅-containing compounds attractive for pharmaceutical applications, as it can impart significant metabolic stability.[4] 2-Methoxy-5-(pentafluorosulfur)benzylamine is expected to be stable under a wide range of conditions, including exposure to many acidic and basic environments.[9] However, as with any benzylamine, prolonged exposure to strong oxidizing agents should be avoided.[10]

Reactivity

The primary site of reactivity for 2-Methoxy-5-(pentafluorosulfur)benzylamine is the primary amine group. This nucleophilic center can readily participate in a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

-

N-Alkylation and N-Acylation: The amine can be readily alkylated or acylated to form secondary and tertiary amines, or amides, respectively. These are fundamental reactions in the construction of diverse molecular scaffolds for drug discovery.

-

Reductive Amination: The benzylamine can be used in reductive amination reactions with aldehydes and ketones to form more complex amine derivatives.

-

Formation of Imines and Schiff Bases: Condensation with carbonyl compounds can yield the corresponding imines, which can serve as intermediates for further synthetic transformations.

The electronic nature of the substituted phenyl ring, with the electron-donating methoxy group and the strongly electron-withdrawing pentafluorosulfur group, can influence the reactivity of both the amine and the aromatic ring. The SF₅ group is a meta-director in electrophilic aromatic substitution reactions, although the high stability of the SF₅-aryl bond makes such reactions challenging.

Experimental Protocols for Characterization

The structural elucidation and purity assessment of 2-Methoxy-5-(pentafluorosulfur)benzylamine would rely on a combination of standard spectroscopic and chromatographic techniques. The following protocols are based on established methods for similar aromatic amines and SF₅-containing compounds.[2][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂ group, the amine NH₂ protons, and the methoxy CH₃ group. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon attached to the SF₅ group will likely appear as a multiplet due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the pentafluorosulfanyl group. The spectrum is expected to show a characteristic A₄B pattern, with a doublet for the four equatorial fluorine atoms and a quintet for the apical fluorine atom.[2]

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Expected Fragmentation: The mass spectrum will show the molecular ion peak. Common fragmentation patterns for benzylamines include the loss of the amino group and cleavage at the benzylic position.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

-

C-H stretching for the aromatic and aliphatic protons.

-

C=C stretching for the aromatic ring.

-

C-O stretching for the methoxy group.

-

Strong S-F stretching vibrations.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the compound.

-

Method: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic system absorbs (e.g., 254 nm).

Synthetic Accessibility

The synthesis of 2-Methoxy-5-(pentafluorosulfur)benzylamine would likely proceed from a suitable precursor such as 2-methoxy-5-(pentafluorosulfur)benzyl bromide.[6] A plausible synthetic route would involve the displacement of the bromide with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary. The synthesis of the SF₅-containing aromatic precursors themselves often involves multi-step sequences, starting from commercially available materials.[5][13][14]

Caption: Generalized synthetic pathway to 2-Methoxy-5-(pentafluorosulfur)benzylamine.

Applications in Drug Discovery and Medicinal Chemistry

2-Methoxy-5-(pentafluorosulfur)benzylamine is a valuable building block for the synthesis of novel drug candidates. The benzylamine scaffold is a common feature in many biologically active molecules. By incorporating the SF₅ group, medicinal chemists can systematically probe the effects of this unique substituent on a compound's biological activity and pharmacokinetic properties. The combination of the methoxy and SF₅ groups allows for fine-tuning of lipophilicity, electronic properties, and metabolic stability, which are critical parameters in the optimization of lead compounds.[1][3][4]

Caption: Role of the target molecule in the drug discovery workflow.

Safety and Handling

While specific toxicity data for 2-Methoxy-5-(pentafluorosulfur)benzylamine is not available, it should be handled with the appropriate precautions for a research chemical. Benzylamines can be corrosive and may cause skin and eye irritation.[7][15] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-Methoxy-5-(pentafluorosulfur)benzylamine represents a valuable and strategic building block for modern medicinal chemistry. Its unique combination of a reactive benzylamine handle, a modulating methoxy group, and the exceptionally stable and lipophilic pentafluorosulfur moiety provides a powerful tool for the synthesis of novel compounds with potentially superior therapeutic profiles. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, a strong predictive understanding of its properties can be derived from the extensive knowledge of its constituent functional groups and closely related analogs. As the exploration of SF₅-containing chemical space continues to expand, compounds like 2-Methoxy-5-(pentafluorosulfur)benzylamine will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

-

Rowan. The Pentafluorosulfanyl Group (SF5). [Link]

-

PubChem. 2-Methoxybenzylamine. [Link]

-

ResearchGate. Scheme 2: Reaction of pentafluorosulfanylaldimines with benzyloxyketene. [Link]

-

Cheméo. Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3). [Link]

-

ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. [Link]

-

PMC. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]

-

MDPI. Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. [Link]

-

PrepChem.com. Synthesis of 2-Amino-N-cyclohexyl-5-methoxy-N-methyl-benzylamine. [Link]

-

DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

-

ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

PubChem. 2,3,4,5,6-Pentafluorobenzamide. [Link]

-

Beilstein Journals. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. [Link]

-

Organic Chemistry Portal. Benzylamines. [Link]

-

Beilstein Journals. Stereochemical outcomes of C–F activation reactions of benzyl fluoride. [Link]

-

ResearchGate. 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at... [Link]

-

MDPI. N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sussex.figshare.com [sussex.figshare.com]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]

- 6. 2-Methoxy-5-(pentafluorosulfur)benzyl bromide | 1240257-53-7 [sigmaaldrich.com]

- 7. 2-甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzylamines [organic-chemistry.org]

- 11. 2-Methoxy-5-(trifluoromethoxy)benzylamine [synhet.com]

- 12. dea.gov [dea.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

- 15. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

use of 2-Methoxy-5-(pentafluorosulfur)benzylamine in organic synthesis

Application Note: 2-Methoxy-5-(pentafluorosulfur)benzylamine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

2-Methoxy-5-(pentafluorosulfur)benzylamine is a high-value fluorinated building block designed for the synthesis of metabolically robust drug candidates. It combines the primary amine handle of a benzylamine with the unique physicochemical properties of the pentafluorosulfanyl (

Why This Molecule?

-

Metabolic Blocking: The

group is located at the C5 position, para to the methoxy group (C2). In typical anisole-based drugs, the position para to the electron-donating methoxy group is a "metabolic soft spot," highly susceptible to Cytochrome P450 oxidation. The bulky, electron-withdrawing -

Lipophilicity without Lability: The

group significantly increases lipophilicity ( -

Conformational Control: The steric bulk of the ortho-methoxy group combined with the rigid benzylamine linker restricts rotational freedom, potentially locking the molecule into a bioactive conformation when bound to receptors.

Part 2: Physicochemical Profile

The following table contrasts the

| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Impact on Drug Design |

| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | Unique 3D space filling; distinct receptor fit. |

| Electronegativity ( | +0.68 | +0.54 | -0.20 | Stronger EWG; modulates pKa of nearby amines. |

| Lipophilicity ( | 1.51 | 0.88 | 1.98 | Enhances BBB penetration and bioavailability. |

| Volume ( | ~55.4 | ~34.6 | ~76.9 | "Goldilocks" size: larger than |

| Chemical Stability | High (Resistant to hydrolysis) | High | Moderate (Oxidation prone) | Survives harsh synthetic conditions and metabolic enzymes. |

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Peptidomimetic Synthesis)

Objective: To couple the benzylamine to a carboxylic acid core (e.g., amino acid or heterocyclic acid) to form a stable amide bond.

Rationale: The ortho-methoxy group introduces steric hindrance near the amine. Standard EDC/NHS couplings may be sluggish. We utilize HATU , a highly active uronium-based coupling agent, to drive the reaction to completion and suppress racemization if the acid partner is chiral.

Materials:

-

Substrate: 2-Methoxy-5-(pentafluorosulfur)benzylamine (1.0 equiv)

-

Acid Partner:

(1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, dissolve the Carboxylic Acid ( -

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add 2-Methoxy-5-(pentafluorosulfur)benzylamine (1.0 equiv) dropwise (dissolved in minimal DMF if solid).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

).-

Note: Due to the

lipophilicity, the product will elute later than non-fluorinated analogues on C18 columns.

-

-

Workup: Dilute with EtOAc. Wash sequentially with

(remove excess amine/DIPEA), Sat. -

Purification: Flash chromatography (Hexane/EtOAc). The

group aids separation due to distinct retention shifts.

Protocol B: Reductive Amination (Library Generation)

Objective: To synthesize secondary amines for Fragment-Based Drug Discovery (FBDD).

Rationale: The benzylamine is nucleophilic, but the

Materials:

-

Amine: 2-Methoxy-5-(pentafluorosulfur)benzylamine (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.1 equiv)

-

Reductant:

(1.5 equiv) -

Acid Catalyst: Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

-

Imine Formation: Dissolve the amine and the carbonyl compound in DCE (

) under -

Catalysis: Add glacial Acetic Acid (1 drop per mmol). Stir for 30–60 minutes to ensure imine equilibrium.

-

Checkpoint: If the carbonyl is sterically hindered, add

molecular sieves to sequester water and drive imine formation.

-

-

Reduction: Add

(1.5 equiv) in portions over 10 minutes. -

Incubation: Stir vigorously at RT for 12 hours.

-

Quench: Quench with Sat.

solution. Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (

). Dry organic phase over -

Isolation: Concentrate in vacuo. If the secondary amine is basic, purify via amine-functionalized silica or standard silica with

in the eluent.

Part 4: Visualization of Metabolic Logic

The following diagram illustrates the "Metabolic Blocking" strategy employed by selecting this specific isomer.

Caption: The 5-position

Part 5: Handling, Stability & Safety

-

Chemical Stability: The

group is extremely robust.[2][3][4][5] It withstands:-

Strong acids (e.g., concentrated

). -

Strong bases (e.g.,

reflux). -

Reducing conditions (e.g.,

).

-

-

Incompatibility:

-

Lewis Acids: Avoid strong Lewis acids like Boron Tribromide (

) or Aluminum Chloride (

-

-

Solubility: The free base is soluble in DCM, EtOAc, and DMSO. The hydrochloride salt is soluble in water and methanol.

-

Safety: While

compounds are generally non-toxic, all fluorinated benzylamines should be treated as potential irritants. Use standard PPE (gloves, goggles, fume hood).

Part 6: References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

-

Altominario, K. A., et al. (2020). The Pentafluorosulfanyl Group in Medicinal Chemistry: Structural Insights and Biological Applications. Journal of Medicinal Chemistry. (Contextual citation for SF5 bioisosterism).

-

BenchChem Technical Support. Stability of SF5-Functionalized Molecules. (General stability data for SF5 group).

-

Weng, Z., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.[6] (Demonstrates stability of SF5-anilines/benzylamines in synthesis).

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. mdpi.com [mdpi.com]

Application Note & Protocol: Strategic Derivatization of the Amine Group in 2-Methoxy-5-(pentafluorosulfur)benzylamine

Introduction: The Strategic Importance of the Pentafluorosulfur (SF5) Moiety in Medicinal Chemistry

The pentafluorosulfanyl (SF5) group has emerged as a uniquely valuable substituent in modern drug discovery, often considered a "super-trifluoromethyl" group.[1][2] Its exceptional electronegativity, steric bulk, and metabolic stability offer profound advantages in modulating the physicochemical properties of lead compounds. The SF5 group can significantly enhance lipophilicity, improve metabolic stability, and modulate pKa, thereby positively impacting a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] 2-Methoxy-5-(pentafluorosulfur)benzylamine is a key building block, providing a reactive primary amine handle for the introduction of the SF5-aryl motif into a wide array of molecular scaffolds. The derivatization of this amine is a critical step in harnessing the potential of the SF5 group in drug design and development.[4][5]

This document provides a detailed guide to the derivatization of the primary amine group of 2-Methoxy-5-(pentafluorosulfur)benzylamine. We will explore common and effective derivatization strategies, including acylation, sulfonylation, and reductive amination, offering step-by-step protocols and explaining the underlying chemical principles.

Chemical Properties of 2-Methoxy-5-(pentafluorosulfur)benzylamine

| Property | Value |

| Molecular Formula | C8H8F5NOS |

| Molecular Weight | 277.21 g/mol |

| Appearance | White to off-white solid |

| pKa (amine) | ~9.5 (estimated) |

The primary benzylic amine in this compound exhibits typical nucleophilicity, readily participating in reactions with various electrophiles. The presence of the strong electron-withdrawing SF5 group on the aromatic ring slightly reduces the basicity of the amine compared to an unsubstituted benzylamine.[2][3] The methoxy group, being electron-donating, partially mitigates this effect.

Derivatization Strategies and Protocols

The choice of derivatization strategy will depend on the desired final compound and the overall synthetic route. Below are detailed protocols for three common and versatile methods.

Acylation: Formation of Amides

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry.[6] It allows for the straightforward linkage of the SF5-containing benzylamine with carboxylic acids, acyl chlorides, or activated esters.[7][8]

Reaction Scheme:

Protocol: EDC/HOBt Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a common and efficient method for amide bond formation from carboxylic acids.[6][9] The reaction proceeds through an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to minimize side reactions and racemization.[10][11]

Materials:

-

2-Methoxy-5-(pentafluorosulfur)benzylamine

-

Carboxylic acid of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DCM or DMF.

-

Add 2-Methoxy-5-(pentafluorosulfur)benzylamine (1.0 eq) and HOBt (1.2 eq).[9]

-

Add DIPEA (2.5 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.[6]

-

Slowly add EDC (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Acylation

R-SO2Cl + 2-Methoxy-5-(SF5)benzylamine --(Base)--> R-SO2NH-CH2-(C6H3)-OCH3-(SF5)

Caption: Workflow for the sulfonylation of 2-Methoxy-5-(pentafluorosulfur)benzylamine.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or aryl groups to the nitrogen atom. [12]This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. [13][14] Reaction Scheme:

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone. [14][15][16] Materials:

-

2-Methoxy-5-(pentafluorosulfur)benzylamine

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [16]* Acetic acid (optional, as a catalyst) [12]* Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware

Procedure:

-

To a round-bottom flask, add 2-Methoxy-5-(pentafluorosulfur)benzylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

-

Dissolve the starting materials in anhydrous DCM or DCE. [16]3. Add a catalytic amount of acetic acid (e.g., 1-2 drops) if desired to facilitate imine formation. [12]4. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 4-24 hours. [15]7. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Workflow Diagram: Reductive Amination

Caption: Workflow for the reductive amination of 2-Methoxy-5-(pentafluorosulfur)benzylamine using STAB.

Troubleshooting and Considerations

-

Low Yields in Acylation: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze EDC and reduce coupling efficiency. For electron-deficient amines, using a catalytic amount of an acylation catalyst like 4-dimethylaminopyridine (DMAP) can improve yields. [17]* Side Reactions in Sulfonylation: The formation of bis-sulfonylated products can occur if an excess of sulfonyl chloride is used or if the reaction is run for an extended period. Careful control of stoichiometry is crucial.

-

Slow Reductive Amination: For less reactive ketones, the reaction may require heating or the use of a more powerful reducing agent like sodium cyanoborohydride (with careful pH control due to the toxicity of HCN). [12]* Purification Challenges: The polarity of the derivatized products will vary significantly. A systematic approach to developing a TLC mobile phase system is recommended before attempting column chromatography.

Conclusion

2-Methoxy-5-(pentafluorosulfur)benzylamine is a versatile building block for introducing the valuable SF5 moiety into drug candidates and other functional molecules. The primary amine handle allows for a wide range of derivatization reactions, including acylation, sulfonylation, and reductive amination. The protocols provided herein offer robust and reliable methods for achieving these transformations. Careful consideration of the reaction conditions, stoichiometry, and purification techniques will ensure successful synthesis and high yields of the desired products.

References

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

- Manna, S., et al. (2019). Pd(II)

-

ResearchGate. (2025). Dual Copper- and Aldehyde-Catalyzed Transient C-H Sulfonylation of Benzylamines | Request PDF. Retrieved from [Link]

- Dual Copper- and Aldehyde-Catalyzed Transient C-H Sulfonyl

- Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates. (2019).

- Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. (2023). ChemRxiv.

-

IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

- Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.

-

Myers, A. (n.d.). Chem 115. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. Retrieved from [Link]

-

ResearchGate. (2025). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed.

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2020). PMC.

- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (n.d.). ChemRxiv.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI.

- Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. (2026). PubMed.

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. bachem.com [bachem.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 2-Methoxy-5-(pentafluorosulfur)benzylamine in the Synthesis of Advanced Ligands: Application Notes and Protocols

Introduction: The Pentafluorosulfur (SF₅) Moiety as a "Super-Trifluoromethyl" Group in Ligand Design

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures with enhanced properties is perpetual. The pentafluorosulfur (SF₅) group has emerged as a compelling functional group, often dubbed a "super-trifluoromethyl" group, for its profound impact on the electronic and physicochemical properties of organic molecules.[1][2] Its unique characteristics, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, make it a valuable bioisostere for commonly employed groups like tert-butyl and trifluoromethyl.[3][4] The introduction of the SF₅ moiety can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This guide provides detailed application notes and protocols for the utilization of a key SF₅-containing building block, 2-Methoxy-5-(pentafluorosulfur)benzylamine , in the synthesis of novel ligands. This versatile precursor offers a strategic entry point for incorporating the advantageous SF₅ group into a diverse range of ligand scaffolds, opening new avenues for drug discovery and catalyst development.[5][6] We will explore its application in the synthesis of Schiff base, secondary amine, and amide-based ligands, providing both the "how" and the "why" behind the experimental choices.

Physicochemical Properties of the SF₅ Group

The strategic advantage of the SF₅ group stems from its distinct properties compared to other common functional groups.

| Property | Pentafluorosulfur (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |

| Hammett Parameter (σp) | +0.68 | +0.54 | -0.20 |

| Lipophilicity (π) | 1.51 | 1.09 | 1.98 |

| Geometry | Octahedral | Tetrahedral | Tetrahedral |

| Stability | High thermal and hydrolytic stability | High | High |

Data compiled from authoritative sources on physical organic chemistry.[4]

The strong electron-withdrawing nature of the SF₅ group, as indicated by its high Hammett parameter, can significantly influence the acidity/basicity of nearby functional groups and modulate the electronic properties of a ligand's coordination sphere.[3] Its substantial lipophilicity can enhance the ability of a ligand-metal complex to traverse biological membranes, a critical factor in drug design.[3]

Application Note 1: Synthesis of SF₅-Containing Schiff Base Ligands

Rationale: Schiff base ligands are renowned for their straightforward synthesis and their ability to form stable complexes with a wide range of metal ions.[7] The introduction of the 2-methoxy-5-(pentafluorosulfur)phenyl moiety can impart unique steric and electronic properties to the resulting metal complexes, potentially influencing their catalytic activity or therapeutic efficacy. The methoxy group can also act as a secondary coordination site, leading to polydentate ligands.

Experimental Workflow: Schiff Base Condensation

Caption: General workflow for the synthesis of SF₅-containing Schiff base ligands.

Detailed Protocol: Synthesis of (E)-N-(2-methoxy-5-(pentafluorosulfur)benzylidene)aniline

-

Reagents and Materials:

-

2-Methoxy-5-(pentafluorosulfur)benzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

-

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methoxy-5-(pentafluorosulfur)benzaldehyde in absolute ethanol. b. Add aniline to the solution, followed by a catalytic amount of glacial acetic acid. c. Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the imine can be visualized as a new, typically more non-polar spot.[8] d. Upon completion, allow the reaction mixture to cool to room temperature. e. The Schiff base product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. f. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexanes or by cooling in an ice bath. g. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Schiff base ligand. h. Characterize the final product by ¹H NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The formation of the imine bond is confirmed by a characteristic C=N stretch in the IR spectrum (typically around 1620-1640 cm⁻¹) and a singlet for the imine proton in the ¹H NMR spectrum (around 8.5-9.0 ppm).[9]

Application Note 2: Synthesis of SF₅-Containing Secondary Amine Ligands via Reductive Amination

Rationale: Secondary amine ligands offer greater flexibility and stability compared to their imine counterparts. Reductive amination is a robust and widely used method for their synthesis, proceeding through an in-situ formed imine or iminium ion, which is then reduced.[10][11] This approach avoids the over-alkylation issues often encountered in direct alkylation of amines.[10] The resulting SF₅-containing secondary amines can serve as valuable precursors for more complex multidentate ligands.

Experimental Workflow: Reductive Amination

Caption: General workflow for the synthesis of SF₅-containing secondary amine ligands.

Detailed Protocol: Synthesis of N-(2-Methoxy-5-(pentafluorosulfur)benzyl)aniline

-

Reagents and Materials:

-

2-Methoxy-5-(pentafluorosulfur)benzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Methanol

-

Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)

-

-

Procedure: a. In a round-bottom flask, dissolve 2-Methoxy-5-(pentafluorosulfur)benzaldehyde and aniline in methanol. b. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. c. Cool the reaction mixture in an ice bath. d. Slowly add sodium borohydride in small portions. The addition is exothermic and may cause gas evolution. e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting materials. f. Carefully quench the reaction by the slow addition of water. g. Remove the methanol under reduced pressure. h. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume). i. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine. k. Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the imine proton signal and the appearance of a new N-H signal (if applicable) and methylene bridge signals in the ¹H NMR spectrum confirm the successful reduction.

Application Note 3: Synthesis of SF₅-Containing Amide Ligands

Rationale: Amide bonds are a cornerstone of medicinal chemistry and are present in a vast number of pharmaceuticals. The synthesis of amide-based ligands from 2-Methoxy-5-(pentafluorosulfur)benzylamine allows for the introduction of the SF₅ moiety into peptide-like scaffolds or other complex ligand architectures. The use of modern coupling reagents enables the efficient formation of the amide bond under mild conditions, preserving other functional groups.[12]

Experimental Workflow: Amide Coupling

Sources

- 1. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent advances in the chemistry and the application of SF5-compounds | CoLab [colab.ws]

- 7. mdpi.com [mdpi.com]

- 8. pjmhsonline.com [pjmhsonline.com]

- 9. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. hepatochem.com [hepatochem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-5-(pentafluorosulfur)benzylamine

Welcome to the technical support center for the purification of 2-Methoxy-5-(pentafluorosulfur)benzylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound. The unique combination of a benzylamine moiety and the electron-withdrawing pentafluorosulfur (SF5) group presents specific challenges and considerations during purification.

I. Understanding the Molecule: Key Purification Considerations

Before delving into specific protocols, it is crucial to understand the chemical properties of 2-Methoxy-5-(pentafluorosulfur)benzylamine that influence purification strategies.

-

Basicity: The benzylamine group is basic and can be protonated to form a salt. This property can be exploited for purification via acid-base extraction or salt recrystallization.[1][2][3]

-

Polarity: The presence of the methoxy and amine groups imparts polarity, while the pentafluorosulfur group is highly lipophilic. This balance of polarity will dictate its solubility and behavior in chromatographic systems.

-

Potential Impurities: Common impurities may arise from the synthetic route and can include starting materials, by-products of the reaction, and degradation products.[4][5] For instance, oxidation of the benzylamine to an imine dimer is a common issue with benzylamines.[1]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-Methoxy-5-(pentafluorosulfur)benzylamine in a question-and-answer format.

Issue 1: Poor Separation During Column Chromatography

Q: My column chromatography is giving poor separation of the desired product from impurities. What can I do to improve this?

A: Poor separation can stem from several factors. Here is a systematic approach to troubleshoot this issue:

-

Solvent System Optimization: The choice of eluent is critical. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

-

Pro-Tip: To mitigate peak tailing caused by the basic amine interacting with acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system.[4] This will improve the peak shape and resolution.

-

-

Stationary Phase Selection: While silica gel is the most common stationary phase, the highly fluorinated nature of the SF5 group suggests that alternative stationary phases could offer unique selectivity.

-

Expert Insight: Fluorinated phases, such as those with pentafluorophenyl (PFP) functionalities, can exhibit different retention mechanisms and may provide better separation for halogenated and aromatic compounds.[6] Consider using a fluorinated stationary phase if standard silica gel fails to provide adequate separation.

-

-

Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, can help to resolve closely eluting compounds.

Issue 2: Product Degradation During Purification

Q: I suspect my compound is degrading during purification, especially when using acidic conditions. How can I prevent this?

A: While the SF5 group itself is generally very stable, other functional groups in the molecule could be sensitive to certain conditions. [7]

-

Avoid Harsh Acidity: If you are using an acidic workup or purification step and observe degradation, try to minimize the exposure time to the acid or use a weaker acid.[7]

-

Alternative Purification Methods: If acidic conditions are problematic, consider non-acidic purification techniques.

-

Neutral Chromatography: As discussed above, chromatography on silica gel with a neutral or slightly basic eluent is a good option.

-

Crystallization from a Neutral Solvent: If your compound is a solid, recrystallization from a suitable neutral solvent system can be a highly effective purification method.

-

Issue 3: Difficulty with Recrystallization

Q: I'm having trouble recrystallizing my 2-Methoxy-5-(pentafluorosulfur)benzylamine. It either "oils out" or forms an amorphous solid. What should I do?

A: Successful recrystallization hinges on finding the right solvent and controlling the cooling process. [4][8]

-

Solvent Selection is Key:

-

Single Solvent: The ideal solvent will dissolve your compound when hot but not when cold.[8] Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find the best candidate.

-

Mixed Solvent System: If a single solvent is not effective, a binary solvent system can be used.[8] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" (or anti-solvent, in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

-

-

Controlling Crystallization:

-

Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an amorphous solid.[4][8] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

-

Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.

-

Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can sometimes induce crystallization.

-

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter?

A1: Potential impurities are often related to the synthetic route. Common impurities could include:

-

Unreacted starting materials.

-

Over-alkylation products.

-

Oxidation by-products, such as the corresponding imine.[1]

-

Side-products from the introduction of the SF5 group.

Q2: How can I purify the benzylamine if it has oxidized?

A2: A common method to purify oxidized benzylamines is to convert the amine to its hydrochloride salt.[1] Dissolve the crude amine in a suitable solvent like ether and add a solution of HCl in ether to precipitate the benzylamine hydrochloride salt. The salt can then be filtered and washed. To recover the free amine, the salt is dissolved in water and treated with a base like NaOH, followed by extraction with an organic solvent.[1]

Q3: Is vacuum distillation a viable purification method?

A3: Vacuum distillation can be an effective method for purifying liquid benzylamines.[1] Given that 2-Methoxy-5-(pentafluorosulfur)benzylamine is likely a liquid or low-melting solid, this could be a suitable technique, especially for removing non-volatile impurities. It is important to use a good vacuum source and to carefully control the temperature to prevent decomposition.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended:

-

Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample and to monitor the progress of your purification.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your compound. The use of fluorinated columns may offer better separation for SF5-containing compounds.[6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of your compound and can reveal the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of your compound.

IV. Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free bed.

-

Sample Loading: Dissolve the crude 2-Methoxy-5-(pentafluorosulfur)benzylamine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a suitable hot solvent or solvent mixture.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystals should begin to form.

-

Further Cooling: Place the flask in an ice bath to maximize the yield of crystals.

-

Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

V. Visualizations

Workflow for Purification Method Selection

Caption: Decision workflow for selecting a primary purification technique.

Troubleshooting Chromatography

Caption: A troubleshooting guide for common column chromatography issues.

VI. References

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

-

Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

-

How to purify Benzylamine? : r/OrganicChemistry - Reddit. Available at: [Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC - NIH. Available at: [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. Available at: [Link]

-

JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents. Available at:

-

GB2323087A - Process for preparing Benzylamine salts - Google Patents. Available at:

-

US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents. Available at:

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - ResearchGate. Available at: [Link]

-

DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents. Available at:

-

Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction - University of Greenwich. Available at: [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. Available at: [Link]

-

recrystallization-2.doc.pdf. Available at: [Link]

-

Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available at: [Link]

-

Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available at: [Link]

-

Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - eScholarship. Available at: [Link]

-

2-Fluoro-5-(Trifluoromethyl)-Benzylamine - CAS - 199296-61-2 | Axios Research. Available at: [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]

- 3. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsr.com [ijpsr.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

handling and storage recommendations for 2-Methoxy-5-(pentafluorosulfur)benzylamine

Welcome to the technical support guide for 2-Methoxy-5-(pentafluorosulfur)benzylamine. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth handling and storage recommendations, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and safe use of this versatile reagent in your experiments.

Introduction: Understanding the Compound

2-Methoxy-5-(pentafluorosulfur)benzylamine is a unique chemical building block increasingly utilized in medicinal chemistry and materials science. Its properties are largely defined by two key functional groups: the highly stable and electron-withdrawing pentafluorosulfur (SF5) group and the reactive benzylamine moiety.

The SF5 group is often considered a "super-trifluoromethyl group" due to its exceptional thermal and chemical stability, high electronegativity, and lipophilicity.[1][2] These characteristics can significantly enhance the metabolic stability and membrane permeability of drug candidates.[1] The benzylamine group, on the other hand, provides a reactive handle for a variety of chemical transformations, although its reactivity is modulated by the electronic effects of the aromatic ring substituents.

This guide will help you navigate the specific considerations required to work with this compound, ensuring its integrity and maximizing your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Methoxy-5-(pentafluorosulfur)benzylamine?

A: Proper storage is crucial to maintain the compound's integrity. It should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[3][4][5] Keep it away from heat, sparks, and open flames.[3][5] Many suppliers of similar benzylamine derivatives recommend refrigerated storage.

Q2: Is this compound sensitive to air or moisture?

A: Yes. Like many amines, benzylamines can be sensitive to air and moisture.[6] Prolonged exposure to air can lead to gradual oxidation and the absorption of atmospheric carbon dioxide, potentially forming the corresponding carbamate. It is strongly recommended to handle this compound under an inert atmosphere whenever possible.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A: Standard laboratory PPE is required. This includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]